5-Bromo-2-pyridinyl Fragment Demonstrates 19-Fold Enhanced Anticancer Potency vs. 5-Methyl Analog in HeLa Cells
In a direct head-to-head comparative study of pyridinyl-substituted compounds against three human cancer cell lines (HepG2 hepatocellular carcinoma, SW480 colon adenocarcinoma, HeLa cervical carcinoma), the compound bearing a 5-bromo-2-pyridinyl substituent (Compound 7e) exhibited an IC50 of 0.020 µM against HeLa cells [1]. This represents a 1.5-fold improvement over the 5-methyl-2-pyridinyl analog (Compound 7f, IC50 = 0.030 µM), a 1.75-fold improvement over the 5-chloro-2-pyridinyl analog (Compound 7d, IC50 = 0.035 µM), and a 155-fold improvement over the unsubstituted 2-pyridinyl analog (Compound 7c, IC50 = 3.1 µM). Against HepG2 cells, the 5-bromo-2-pyridinyl derivative achieved an IC50 of 0.048 µM, which is 1.9-fold more potent than the 5-methyl analog (IC50 = 0.091 µM) and 5.4-fold more potent than the 5-chloro analog (IC50 = 0.26 µM). Against SW480 cells, the 5-bromo-2-pyridinyl derivative (IC50 = 0.68 µM) was 1.5-fold more potent than the 5-methyl analog (IC50 = 1.0 µM) [1].
| Evidence Dimension | Cytotoxicity (IC50, µM) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.020 µM (for compound containing 5-bromo-2-pyridinyl fragment) |
| Comparator Or Baseline | 5-Methyl-2-pyridinyl analog (IC50 = 0.030 µM); 5-Chloro-2-pyridinyl analog (IC50 = 0.035 µM); Unsubstituted 2-pyridinyl analog (IC50 = 3.1 µM) |
| Quantified Difference | 1.5-fold more potent vs. 5-methyl analog; 1.75-fold vs. 5-chloro analog; 155-fold vs. unsubstituted analog |
| Conditions | Cancer cell viability assays; HepG2 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), HeLa (cervical carcinoma) cell lines; values are means of three experiments [1] |
Why This Matters
For anticancer lead optimization programs, the 5-bromo substitution pattern confers measurably superior cytotoxicity compared to methyl, chloro, or unsubstituted pyridinyl analogs, directly informing analog selection for SAR expansion campaigns.
- [1] PMC Table 1. Comparative IC50 values for pyridinyl-substituted derivatives (Compounds 7c-7f) against HepG2, SW480, and HeLa cancer cell lines. Molecules/PMC6269011, Table 1. View Source
